molecular formula C12H12OS B7845602 (5-p-Tolylthiophen-2-yl)methanol

(5-p-Tolylthiophen-2-yl)methanol

Cat. No.: B7845602
M. Wt: 204.29 g/mol
InChI Key: ZTYLLEOIWPCEAA-UHFFFAOYSA-N
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Description

(5-p-Tolylthiophen-2-yl)methanol is a thiophene-derived compound featuring a hydroxymethyl (-CH2OH) group at the 2-position of the thiophene ring and a para-tolyl (p-tolyl) substituent at the 5-position. This structure combines the aromaticity of thiophene with the steric and electronic effects of the p-tolyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

[5-(4-methylphenyl)thiophen-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYLLEOIWPCEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(5-p-Tolylthiophen-2-yl)methanol has found applications in various scientific research fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antioxidant properties.

  • Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (5-p-Tolylthiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The specific molecular targets and pathways may vary depending on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (5-p-Tolylthiophen-2-yl)methanol with structurally related thiophene-methanol derivatives from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
This compound p-Tolyl (C6H4CH3), -CH2OH C12H12OS 220.28 Intermediate for drug synthesis; enhanced lipophilicity
(4-Thien-2-ylphenyl)methanol Thiophene attached to benzyl alcohol C11H10OS 198.26 Pharmaceutical intermediate; simpler aromatic system
(5-Chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol Cl, CH3 on adjacent thiophenes C10H9ClOS2 244.76 Increased metabolic stability; halogenated derivative
5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol Methyl, phenoxy-phenyl group C18H16O2S 296.38 High molecular weight; potential materials science applications
(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol F, I, CH3 substituents C18H14FIOS 424.27 Halogen-rich; possible radiopharmaceutical use

Physicochemical Properties

  • Electron Effects : Electron-donating groups (e.g., methyl in ) increase electron density on the thiophene ring, whereas electron-withdrawing groups (e.g., Cl in , F in ) may stabilize the alcohol moiety via resonance .
  • Steric Hindrance: Bulky substituents (e.g., phenoxy-phenyl in ) reduce reactivity in nucleophilic reactions but enhance thermal stability .

Pharmacological and Metabolic Considerations

  • Microsomal Binding : Basic and neutral compounds (e.g., methyl-substituted derivatives) show higher microsomal binding, which may reduce clearance rates compared to acidic analogs .
  • Metabolic Stability : Halogenated derivatives (e.g., ) may exhibit prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

(5-p-Tolylthiophen-2-yl)methanol is a thiophene derivative with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. It features a tolyl group at the fifth position of the thiophene ring and a hydroxymethyl group at the second position. This compound has garnered attention due to its potential applications in various therapeutic areas, including antimicrobial and antioxidant activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action:
The antioxidant effect is primarily due to the hydroxymethyl group, which can donate electrons to free radicals, neutralizing them and reducing oxidative stress in biological systems.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, providing preliminary evidence for its potential use as an antimicrobial agent.

Case Study 2: Antioxidant Effects

Another study investigated the antioxidant capabilities of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

Synthetic Routes

This compound can be synthesized through several methods:

  • Direct Synthesis : Reaction of 5-p-tolylthiophene with formaldehyde in the presence of reducing agents such as sodium cyanoborohydride.
  • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling with appropriate halides and palladium catalysts.

These synthetic methods allow for the production of various derivatives that may enhance biological activity or introduce new functionalities.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives like this compound can be influenced by structural modifications. For instance, substituting different functional groups at various positions on the thiophene ring can lead to changes in potency and selectivity against specific biological targets .

Table 2: Structure-Activity Relationship Insights

ModificationObserved EffectReference
Hydroxymethyl GroupIncreased antioxidant activity
Additional Aromatic RingsEnhanced antimicrobial properties
Halogen SubstitutionAltered binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-p-Tolylthiophen-2-yl)methanol
Reactant of Route 2
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